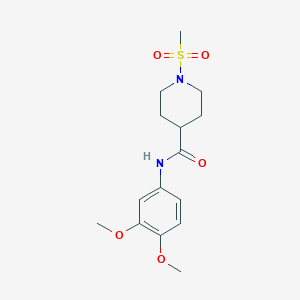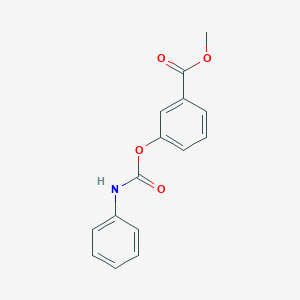
Methyl 3-(phenylcarbamoyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(phenylcarbamoyloxy)benzoate is an organic compound with the molecular formula C15H13NO3 It is an ester derivative of benzoic acid and is characterized by the presence of a phenylcarbamoyloxy group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(phenylcarbamoyloxy)benzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with methyl phenylcarbamate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques, such as distillation and recrystallization, are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(phenylcarbamoyloxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-hydroxybenzoic acid and methyl phenylcarbamate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as nitric acid or bromine can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-hydroxybenzoic acid and methyl phenylcarbamate.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted benzoate derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(phenylcarbamoyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3-(phenylcarbamoyloxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The phenylcarbamoyloxy group may interact with enzymes or receptors, modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the phenylcarbamoyloxy group.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Methyl 3-nitrobenzoate: Contains a nitro group on the aromatic ring, leading to different reactivity and applications.
Uniqueness
Methyl 3-(phenylcarbamoyloxy)benzoate is unique due to the presence of the phenylcarbamoyloxy group, which imparts distinct chemical and biological properties. This functional group enhances its potential for specific applications, such as in medicinal chemistry and material science.
Properties
IUPAC Name |
methyl 3-(phenylcarbamoyloxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-14(17)11-6-5-9-13(10-11)20-15(18)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVZRPGYRGRSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
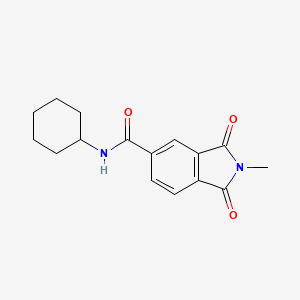
![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5840515.png)
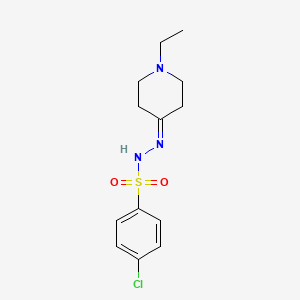
![ethyl 4-[3-(4-tert-butylphenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5840542.png)
![N-[2-(acetylamino)phenyl]-3-fluorobenzamide](/img/structure/B5840546.png)
![4-[3-(phenylthio)propanoyl]morpholine](/img/structure/B5840554.png)
![3,7-dimethyl-1-[(4-nitrophenyl)methyl]purine-2,6-dione](/img/structure/B5840559.png)
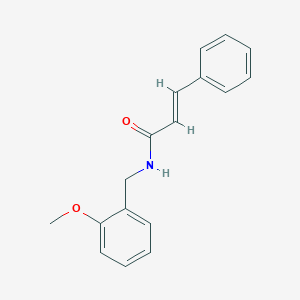
![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B5840567.png)
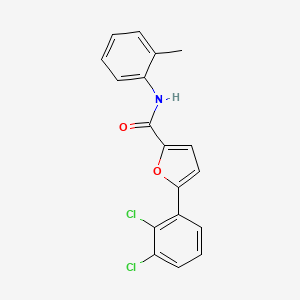
![2-({2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE](/img/structure/B5840586.png)
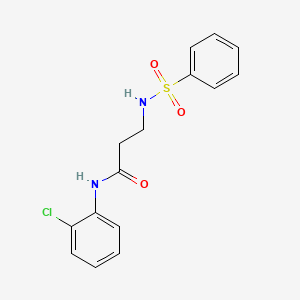
![5-tert-butyl-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5840600.png)
